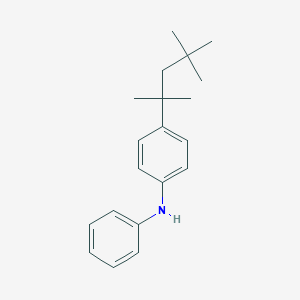

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-

Description

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, is a useful research compound. Its molecular formula is C20H27N and its molecular weight is 281.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)-, also known as N-phenyl-1,1,3,3-tetramethylbutylbenzenamine, is a compound with significant biological implications. Its molecular formula is and it has a molecular weight of 281.4 g/mol. This article explores its biological activity based on various studies and data sources.

- Molecular Formula :

- Molecular Weight : 281.4 g/mol

- CAS Number : 27177-37-3

- Purity : Typically around 95% .

Toxicological Profile

The compound has been evaluated for its toxicological effects in various studies. Key findings include:

- Target Organs : The primary target organs for toxicity include the hematological system, kidneys, spleen, and liver .

- Effects Observed :

Case Studies

-

28-Day Oral Toxicity Study in Fischer Rats :

- Doses: 111, 333, or 1000 mg/kg body weight/day.

- Observations: Decreased body weight gain and increased organ weights (liver, spleen, kidneys) at higher doses. Histopathological changes included mucosal hyperplasia and renal tubule degeneration.

- NOAEL (No Observed Adverse Effect Level): 111 mg/kg bw/day .

- 90-Day Dietary Study in SD Rats :

Estrogenic Activity

Studies on related compounds suggest variability in estrogen receptor modulation. While some phenolic compounds demonstrate selective estrogen receptor modulation (SERM) activity, further research is needed to clarify the specific effects of benzenamine derivatives on estrogen receptors .

Environmental Impact

Benzenamine derivatives have been assessed for their ecological effects. The critical body burden (CBR) calculations suggest that these compounds pose minimal risk to aquatic and terrestrial organisms under typical exposure conditions .

Summary of Findings

| Study Type | Key Findings | NOAEL/LOAEL |

|---|---|---|

| 28-Day Oral Toxicity (Rats) | Decreased body weight; increased organ weights; histopathological changes | NOAEL: 111 mg/kg bw/day |

| 90-Day Dietary Study (Rats) | Decreased RBC counts; increased organ weights; signs of haematopoiesis | NOAEL: 150 ppm |

| Ecotoxicological Assessment | Minimal ecological risk based on CBR calculations | CBR values below thresholds |

Properties

IUPAC Name |

N-phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-19(2,3)15-20(4,5)16-11-13-18(14-12-16)21-17-9-7-6-8-10-17/h6-14,21H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOTMWFXQGWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067283 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27177-37-3, 4496-45-1, 68921-45-9 | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenyl-4-(2,4,4-trimethylpentan-2-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-ar-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-phenyl-, reaction products with styrene and 2,4,4-trimethylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-4-(2,4,4-TRIMETHYLPENTAN-2-YL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EVT7P8SZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.